molecular formula C24H30N2O B11630876 N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide

N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B11630876
M. Wt: 362.5 g/mol
InChI Key: YHYIXRWFLNNBGZ-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic amide derivative featuring a 1H-indol-3-yl moiety linked via a propan-2-yl chain to a propanamide backbone, with a 4-(2-methylpropyl)phenyl substituent.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C24H30N2O/c1-16(2)13-19-9-11-20(12-10-19)18(4)24(27)26-17(3)14-21-15-25-23-8-6-5-7-22(21)23/h5-12,15-18,25H,13-14H2,1-4H3,(H,26,27)

InChI Key

YHYIXRWFLNNBGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide involves the coupling of tryptamine with ibuprofen. This reaction is typically mediated by N,N’-dicyclohexylcarbodiimide (DCC), a dehydrating agent that facilitates the formation of amide bonds. The reaction conditions include the use of DCC to activate the carboxyl group of ibuprofen, which then reacts with the amino group of tryptamine to form the desired amide .

Chemical Reactions Analysis

N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with molecular targets similar to those of tryptamine and ibuprofen. The indole ring may interact with serotonin receptors, while the ibuprofen moiety may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several amide derivatives documented in the literature. Key comparisons are outlined below:

Substituent Variations on the Amide Nitrogen

  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): Structural Difference: The amide nitrogen is attached to a 2-(1H-indol-3-yl)ethyl group instead of a propan-2-yl chain. The 2-fluoro-biphenyl substituent introduces electronegativity and polarity, contrasting with the target compound’s lipophilic 4-(2-methylpropyl)phenyl group. This may reduce membrane permeability but enhance target binding specificity in polar environments .
  • (S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide (): Structural Difference: A simple phenyl group replaces the 4-(2-methylpropyl)phenyl moiety. Impact: The absence of the isobutyl group decreases lipophilicity (lower logP), likely reducing blood-brain barrier penetration but improving aqueous solubility .

Modifications on the Aromatic or Heteroaromatic Moieties

  • (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide ():

    • Structural Difference : A pyridin-4-yl group replaces the 4-(2-methylpropyl)phenyl substituent.
    • Impact : The pyridine ring introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, which could enhance solubility and receptor interactions compared to the purely hydrophobic isobutylphenyl group .
  • N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide (): Structural Difference: A dichloroacetamide group and a 4-(acetylamino)phenyl substituent are present.

Lipophilicity and Steric Effects

  • (2SR)-2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide (): Structural Difference: The indole moiety is absent; instead, a phenylethyl group is attached to the amide nitrogen. The isobutylphenyl group retains high lipophilicity, favoring passive diffusion .
  • (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide (): Structural Difference: A bulky cycloheptylpropyl group replaces the 4-(2-methylpropyl)phenyl substituent. Impact: The cycloheptyl group introduces significant steric bulk and lipophilicity, which may improve binding to deep hydrophobic pockets but hinder solubility and synthetic accessibility .

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 400.5 g/mol. Its structure features an indole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Structural Formula

N 1 1H indol 3 yl propan 2 yl 2 4 2 methylpropyl phenyl propanamide\text{N 1 1H indol 3 yl propan 2 yl 2 4 2 methylpropyl phenyl propanamide}

Molecular Characteristics

PropertyValue
Molecular FormulaC20H24N4O3
Molecular Weight400.5 g/mol
InChI KeyYQOZGHHTYAXIJF-UHFFFAOYSA-N

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related indole analog was shown to inhibit lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, suggesting a potential mechanism for modulating inflammatory responses .

The proposed mechanism of action involves:

  • Scavenging Free Radicals : The compound may reduce oxidative stress by neutralizing free radicals.
  • Inhibition of Cytokine Release : Similar compounds have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α, which plays a crucial role in inflammation .

Case Studies

  • Study on Indole Derivatives : A study highlighted that indole derivatives could significantly reduce LPS-induced TNF-α release in mouse peritoneal macrophages, indicating their potential as anti-inflammatory agents .
  • Safety Profile : In toxicity assessments, related compounds did not exhibit significant toxicity at doses up to 400 mg/kg when administered intraperitoneally and 2000 mg/kg orally in rats, suggesting a favorable safety profile for further development .

Potential Therapeutic Uses

Given its structural characteristics and biological activity, this compound may be explored for:

  • Anti-inflammatory Therapies : Targeting conditions such as arthritis or other inflammatory diseases.
  • Antioxidant Applications : Utilizing its ability to scavenge free radicals for protective effects against oxidative stress-related conditions.

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